molecular formula C30H34N2O4 B602038 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol CAS No. 1174289-22-5

1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

Cat. No.: B602038
CAS No.: 1174289-22-5
M. Wt: 486.6 g/mol
InChI Key: CFBANWAZVCOMGU-UHFFFAOYSA-N
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Description

Bazedoxifene N-oxide is an oxidative degradation product of bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). Bazedoxifene is primarily used in the prevention and treatment of postmenopausal osteoporosis and is being studied for its potential in treating certain cancers . Bazedoxifene N-oxide retains some of the pharmacological properties of its parent compound, making it a subject of interest in scientific research.

Scientific Research Applications

Bazedoxifene N-oxide has several scientific research applications:

    Chemistry: Used as a reference compound in analytical studies to understand the stability and degradation pathways of bazedoxifene.

    Biology: Studied for its effects on cellular pathways and its potential as a therapeutic agent.

    Medicine: Investigated for its role in treating diseases like osteoporosis and certain cancers

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

Target of Action

Bazedoxifene N-Oxide is a third-generation selective estrogen receptor modulator (SERM) that selectively affects various tissues . It acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes . It has also been found to inhibit IL-11/GP130 signaling, making it a potential therapeutic target in colon cancer .

Mode of Action

Bazedoxifene N-Oxide interacts with its targets, primarily the estrogen receptors, in a dual manner. It can act as an agonist, enhancing the activity of the receptor, or as an antagonist, inhibiting the receptor’s activity . This dual action allows it to modulate the effects of estrogen in various tissues, providing therapeutic benefits in conditions like postmenopausal osteoporosis and vasomotor symptoms associated with menopause .

Biochemical Pathways

Bazedoxifene N-Oxide affects several biochemical pathways. It has been shown to suppress the inflammatory response, providing neuroprotection in various central nervous system injuries . It also enhances the differentiation and proliferation of oligodendrocyte precursor cells, promoting remyelination . In addition, it disrupts ESR1 helix 12, which can help overcome acquired hormone resistance in breast cancer cells .

Pharmacokinetics

The pharmacokinetics of Bazedoxifene N-Oxide involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that Bazedoxifene achieves steady state in one week and exhibits linear pharmacokinetics with no unexpected accumulation over the dose range . It has an estimated oral bioavailability of approximately 6% . The clearance of Bazedoxifene is 0.4 (0.1) L/h/kg based on intravenous administration .

Result of Action

The action of Bazedoxifene N-Oxide results in several molecular and cellular effects. It has been shown to have potent inhibitory activity against both susceptible and drug-resistant strains of Plasmodium falciparum . It also blocked the development of Plasmodium berghei in mice . In addition, it reduces bone resorption and decreases biochemical markers of bone turnover to the premenopausal range .

Action Environment

The action, efficacy, and stability of Bazedoxifene N-Oxide can be influenced by various environmental factors. For instance, the presence of inflammation can enhance its neuroprotective effects by suppressing the inflammatory response . .

Preparation Methods

The preparation of bazedoxifene N-oxide involves the oxidation of bazedoxifene. One method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Bazedoxifene N-oxide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to bazedoxifene N-oxide include other SERMs like raloxifene, tamoxifen, and lasofoxifene . Compared to these, bazedoxifene N-oxide has a unique oxidative modification that may alter its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for studying the effects of oxidation on SERMs and their therapeutic potential.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-[[4-[2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBANWAZVCOMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732202
Record name Bazedoxifene N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174289-22-5
Record name 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174289-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WAY-160546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174289225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bazedoxifene N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-160546
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHJ3JJ98O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 2
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 3
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 4
Reactant of Route 4
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 5
Reactant of Route 5
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 6
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Customer
Q & A

Q1: The research paper focuses on analytical methods for detecting Bazedoxifene. Why is it important to also identify metabolites like Bazedoxifene-N-oxide in this context?

A2: Understanding the metabolic fate of a drug, including the identification and quantification of its metabolites, is crucial in doping control analysis. Detecting only the parent drug might not provide a complete picture of drug use. By identifying metabolites like Bazedoxifene-N-oxide, researchers can develop more comprehensive and sensitive testing methods that improve the accuracy and reliability of doping control. This ensures a level playing field in sports by detecting the use of prohibited substances like Bazedoxifene. []

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